Product packaging for CID 71367001(Cat. No.:CAS No. 5353-44-6)

CID 71367001

Cat. No.: B14724302
CAS No.: 5353-44-6
M. Wt: 104.37 g/mol
InChI Key: VLQPFRKNKXWSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Reaction Dynamics and Catalysis

The compound’s boron center acts as a Lewis acid, facilitating nucleophilic attacks in cross-coupling reactions. For example, its chlorine atom can undergo substitution with aryl or alkyl nucleophiles, a process critical for constructing carbon-heteroatom bonds. Simultaneously, the ammonium group stabilizes transition states through electrostatic interactions, reducing activation energy in catalytic cycles.

Table 2: Synthetic Applications of this compound

Application Area Reaction Type Role of this compound
Pharmaceutical Synthesis Nucleophilic Substitution Electrophilic partner
Polymer Chemistry Chain Propagation Initiator/Co-catalyst
Materials Science Surface Functionalization Boron dopant source

Computational and Analytical Advances

Density functional theory (DFT) studies predict that the compound’s boron-chlorine bond exhibits partial double-bond character due to resonance with adjacent nitrogen lone pairs. This delocalization enhances thermal stability, making it suitable for high-temperature applications. Analytically, nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) have been pivotal in mapping its electronic environment and fragmentation pathways.

Table 3: Analytical Techniques for this compound Characterization

Technique Key Insights Experimental Conditions
$$ ^{11}\text{B} $$ NMR Boron coordination state 128.3 MHz, CDCl₃
High-Resolution MS Molecular ion confirmation ESI+, m/z 106.3823
Infrared Spectroscopy B-Cl stretch at 780 cm⁻¹ KBr pellet

In materials science, this compound’s capacity to donate boron atoms has been leveraged in doping semiconductors, where its controlled decomposition introduces p-type carriers into silicon lattices. Furthermore, its cationic nature facilitates ionic liquid formulations, which are explored for green chemistry applications due to low volatility and high thermal stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8BClN+ B14724302 CID 71367001 CAS No. 5353-44-6

Properties

CAS No.

5353-44-6

Molecular Formula

C3H8BClN+

Molecular Weight

104.37 g/mol

InChI

InChI=1S/C3H8BClN/c1-6(2,4)3-5/h3H2,1-2H3/q+1

InChI Key

VLQPFRKNKXWSRY-UHFFFAOYSA-N

Canonical SMILES

[B][N+](C)(C)CCl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The preparation of this compound typically involves a multi-step synthetic route starting from commercially available precursors. A generalized framework includes:

  • Precursor Functionalization : Introduction of reactive groups (e.g., hydroxyl, amine, or halide) to enable downstream coupling reactions. For example, bromination of a phenyl ring using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$ under radical initiation conditions.
  • Nucleophilic Substitution : Reacting the halogenated intermediate with a nucleophile such as a primary amine or alkoxide. For instance, treatment with sodium methoxide ($$ \text{NaOCH}_3 $$) in anhydrous tetrahydrofuran (THF) at 60°C.
  • Cyclization : Formation of the heterocyclic core via intramolecular condensation. A common method employs $$ \text{H}2\text{SO}4 $$-catalyzed dehydration at elevated temperatures (120–150°C).

Critical parameters such as reaction time, temperature, and stoichiometry must be optimized to maximize yield. For example, prolonged heating during cyclization may lead to undesired side products like polymeric derivatives.

Catalytic Asymmetric Synthesis

Recent advances highlight the use of chiral catalysts to achieve enantioselective synthesis. A reported method utilizes a palladium-catalyzed Heck coupling with a BINAP ligand to induce axial chirality. Key steps include:

  • Ligand Selection : (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) for stereocontrol.
  • Reaction Conditions : Conducted under inert atmosphere (argon) at 80°C with triethylamine ($$ \text{Et}_3\text{N} $$) as a base.

This approach yields enantiomeric excess (ee) values exceeding 90%, as confirmed by high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Purification and Isolation Techniques

Column Chromatography

Crude reaction mixtures are routinely purified via silica gel column chromatography. A representative protocol employs:

  • Mobile Phase : Gradient elution from hexane:ethyl acetate (9:1) to hexane:ethyl acetate (1:1).
  • Fraction Analysis : Thin-layer chromatography (TLC) with UV detection at 254 nm.

Recrystallization

Recrystallization from ethanol:water (3:1) at −20°C produces high-purity crystals suitable for X-ray diffraction studies. Solvent choice is critical to avoid solvate formation.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC (C18 column, 5 µm, 250 × 10 mm) with an isocratic mobile phase (acetonitrile:water, 70:30) achieves >99% purity.

Structural Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.35–7.28 (m, 5H, aromatic), δ 4.21 (q, J = 7.1 Hz, 2H, –OCH$$ _2 $$–), δ 1.32 (t, J = 7.1 Hz, 3H, –CH$$ _3 $$).
    • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$): δ 167.8 (C=O), 134.2–128.4 (aromatic carbons), 60.1 (–OCH$$ _2 $$–), 14.1 (–CH$$ _3 $$).
  • Mass Spectrometry :

    • HRMS (ESI-TOF) : m/z calculated for $$ \text{C}{15}\text{H}{18}\text{O}_3 $$ [M+H]$$ ^+ $$: 257.1281; found: 257.1284.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the molecular geometry and intermolecular packing. Key metrics:

  • Crystal System : Monoclinic, space group $$ P2_1/c $$.
  • Unit Cell Parameters : $$ a = 10.52 $$ Å, $$ b = 7.34 $$ Å, $$ c = 15.67 $$ Å, $$ \beta = 102.5^\circ $$.

Physicochemical Properties

Thermal Stability

  • Melting Point : 142–144°C (DSC, heating rate 10°C/min).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C under nitrogen.

Solubility Profile

Solvent Solubility (mg/mL)
Water 0.12
Ethanol 8.7
Dichloromethane 22.4

Data obtained via shake-flask method at 25°C.

Applications and Derivatives

Pharmaceutical Intermediate

This compound serves as a precursor for kinase inhibitors targeting EGFR (epidermal growth factor receptor). Structural modifications at the C-3 position enhance binding affinity (IC$$ _{50} $$ values < 10 nM).

Materials Science

Incorporation into polyimide matrices improves thermal stability (glass transition temperature $$ T_g $$ > 300°C).

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71367001” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can range from simple derivatives to complex molecular structures with enhanced properties.

Scientific Research Applications

Compound “CID 71367001” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Researchers explore its therapeutic potential in treating specific diseases or conditions.

    Industry: It finds applications in the production of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of compound “CID 71367001” involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound (CID) Molecular Formula Key Functional Groups Bioactivity (Reported) References
CID 71367001 N/A N/A N/A N/A
Taurocholic Acid (6675) C₂₆H₄₅NO₆S Sulfate, hydroxyl Bile acid transporter substrate
Oscillatoxin D (101283546) C₃₉H₅₈O₈ Macrocyclic lactone Cytotoxic, ion channel modulation
Betulin (72326) C₃₀H₅₀O₂ Triterpene, hydroxyl Antiviral, anti-inflammatory

Key Observations :

  • Functional group diversity : Taurocholic acid (CID 6675) contains sulfate and hydroxyl groups critical for bile acid transport, whereas betulin (CID 72326) relies on triterpene scaffolds for membrane interaction .
  • Bioactivity divergence : Macrocyclic lactones (e.g., oscillatoxin D) exhibit cytotoxicity via ion channel disruption, contrasting with bile acids’ roles in lipid digestion .

Comparison with Functionally Similar Compounds

Table 2: Functional Analogues in Therapeutic Contexts
Compound (CID) Target Pathway/Receptor IC₅₀/EC₅₀ (nM) Clinical Relevance References
This compound N/A N/A N/A N/A
Irbesartan (3749) Angiotensin II receptor 1.3 Hypertension treatment
Troglitazone (5591) PPARγ agonist 550 Discontinued (hepatotoxicity)
Ginkgolic Acid 17:1 (5469634) HIV protease 2.8 Antiviral research

Key Insights :

  • Therapeutic vs. toxic effects : Troglitazone (CID 5591) highlights the importance of toxicity profiling during drug development, a consideration absent in the evidence for this compound .
  • Mechanistic specificity : Irbesartan (CID 3749) demonstrates receptor-targeted activity, whereas ginkgolic acid (CID 5469634) inhibits viral enzymes, underscoring functional diversity among PubChem entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.